![molecular formula C13H25NO5 B558443 (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 201217-86-9](/img/structure/B558443.png)
(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
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Overview
Description
“(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid” is a chemical compound with the CAS Number: 201217-86-9 . It has a molecular weight of 275.35 . It appears as a white to off-white powder or crystal .
Physical And Chemical Properties Analysis
The compound is a white to off-white powder or crystal . It has a molecular weight of 275.35 . The compound is typically stored in a refrigerator .Scientific Research Applications
Chemical Transformations
The tert-butyl group in this compound can elicit a unique reactivity pattern, making it useful in various chemical transformations . The crowded nature of the tert-butyl group can lead to unique reactivity patterns that can be harnessed in chemical synthesis .
Biosynthetic Pathways
This compound could potentially play a role in biosynthetic pathways. The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic pathways make it a subject of interest in biological research .
Biodegradation Pathways
Similarly, the tert-butyl group’s unique properties could make this compound relevant in biodegradation pathways. Understanding how this compound interacts in these pathways could provide valuable insights into environmental science and waste management .
Biocatalytic Processes
The tert-butyl group’s unique reactivity could potentially be harnessed in biocatalytic processes. This could open up new avenues for the development of more efficient and environmentally friendly industrial processes .
Synthesis of N-Nitroso Compounds
The tert-butyl group in this compound could potentially be used in the synthesis of various N-nitroso compounds from secondary amines . This methodology has several advantages, including broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
BOC-D-THR(TBU)-OH is a derivative of the amino acid threonine, which plays a crucial role in protein synthesis. The primary targets of this compound are likely to be proteins or enzymes that require threonine for their structure or function .
Mode of Action
The compound, being a threonine derivative, is likely to interact with its targets by integrating into protein structures during synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions during peptide synthesis .
Biochemical Pathways
As a threonine derivative, it may be involved in protein synthesis and other pathways where threonine plays a role .
Pharmacokinetics
As a derivative of an amino acid, it is likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .
Result of Action
Given its structure, it is likely to contribute to the formation of proteins and influence their function .
properties
IUPAC Name |
(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRXXARJBFBMCE-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427155 |
Source
|
Record name | Boc-O-tert-butyl-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid | |
CAS RN |
201217-86-9 |
Source
|
Record name | Boc-O-tert-butyl-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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